

# Application Notes and Protocols: NSI-189 as a Tool for Studying Neuroplasticity

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## Compound of Interest

Compound Name: OM-189

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## Introduction

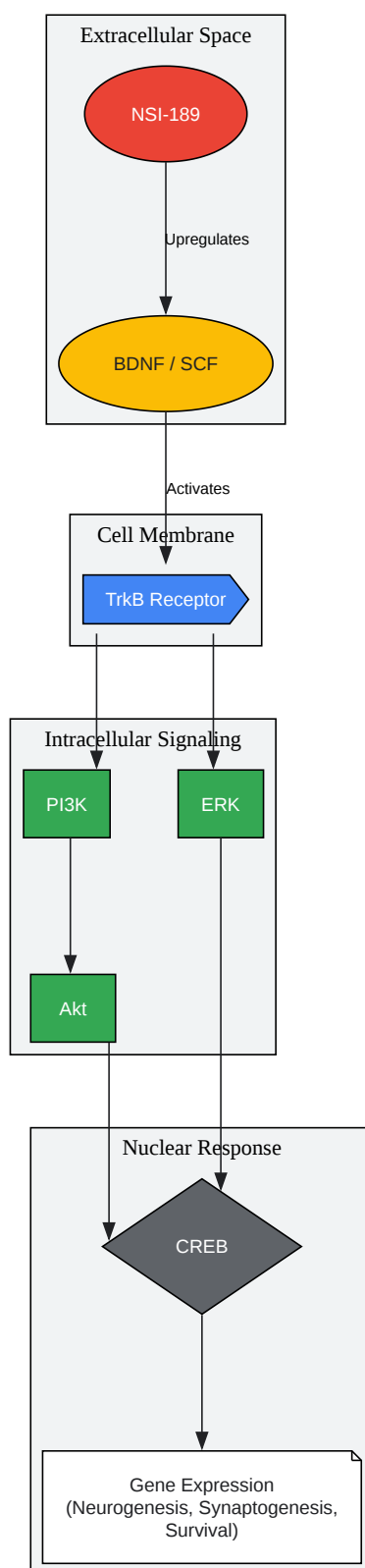
NSI-189 is an experimental, orally active, small molecule compound that has garnered significant interest for its potential to stimulate neurogenesis and enhance neuroplasticity.<sup>[1][2]</sup> Developed by Neuralstem, Inc., this benzyloperazine-aminopyridine compound was initially investigated as a treatment for Major Depressive Disorder (MDD).<sup>[3][4][5]</sup> Unlike conventional antidepressants that primarily modulate neurotransmitters, NSI-189's proposed mechanism involves structural changes in the brain, particularly the hippocampus, a region critical for memory and mood regulation.<sup>[6][3]</sup> Preclinical and early-phase clinical studies suggest that NSI-189 promotes the growth of new neurons, increases hippocampal volume, and enhances synaptic plasticity, making it a valuable tool for investigating the mechanisms of neuroplasticity and its role in neurological and psychiatric disorders.<sup>[6][2][4][7][8]</sup> Although it has not received FDA approval, it remains a compound of interest for research purposes.<sup>[6]</sup>

## Mechanism of Action

The precise mechanism of action for NSI-189 is not fully elucidated, but research points towards its role in promoting neurogenesis and synaptogenesis, primarily within the hippocampus.<sup>[5][9]</sup> Its effects are believed to be mediated through the upregulation of key neurotrophic factors and activation of associated signaling pathways.

Key Mechanisms:

- **Stimulation of Hippocampal Neurogenesis:** In vitro and in vivo studies have demonstrated that NSI-189 stimulates the proliferation of neural stem cells derived from the human hippocampus.[\[4\]](#)[\[5\]](#)[\[9\]](#) Animal models show that administration of NSI-189 leads to increased neurogenesis in the dentate gyrus of the hippocampus.[\[9\]](#) Early findings suggested this enhancement could be in the range of 20-30%.[\[6\]](#)
- **Upregulation of Neurotrophic Factors:** NSI-189 has been shown to increase the expression of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[\[1\]](#)[\[10\]](#) BDNF is essential for neuronal survival, synaptic connectivity, and long-term plasticity.[\[6\]](#) The effects of NSI-189 on synaptic plasticity and cognitive functions have been associated with the activation of the TrkB and Akt signaling pathways, which are downstream of BDNF.[\[4\]](#)
- **Increased Hippocampal Volume:** A notable effect observed in preclinical studies is the potential for NSI-189 to increase hippocampal volume.[\[6\]](#)[\[8\]](#) This structural enhancement is thought to be a direct result of its neurogenic and synaptogenic properties.[\[6\]](#)[\[2\]](#)
- **Enhancement of Mitochondrial Function:** Recent studies suggest a novel mechanism involving the regulation of mitochondrial function. NSI-189 has been shown to enhance neurite outgrowth and mitochondrial functions in cultured sensory neurons and to reverse deficits in mitochondrial respiratory chain complexes in animal models of diabetes.[\[2\]](#)[\[11\]](#)



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**Caption:** Hypothesized NSI-189 signaling cascade.

## Quantitative Data Presentation

The following tables summarize quantitative findings from key preclinical and clinical studies of NSI-189.

Table 1: Summary of Preclinical (In Vivo) Studies

Animal Model	Condition	Dosage	Duration	Key Quantitative Outcomes	Reference
Healthy Adult Mice	Normal	Not Specified	28 days	Significant increase in hippocampal volume.	<a href="#">[8]</a>
Mouse Model	Depression	Not Specified	28 days	Improved behavioral symptoms.	<a href="#">[3]</a>
Sprague–Dawley Rats	Ischemic Stroke (MCAo)	30 mg/kg (oral)	12 weeks	Significant amelioration of motor/neurological deficits; Increased MAP2 density in hippocampus and cortex.	<a href="#">[1]</a>
Angelman Syndrome Mice	Angelman Syndrome	Daily Injections	Short-term	Reversed cognitive and motor function impairments; Enhanced Theta Burst Stimulation (TBS)-induced Long-Term Potentiation (LTP).	<a href="#">[4]</a>

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Type 2 Diabetic Rats	Diabetes	Not Specified	Intervention	Increased expression of mitochondrial complex III & V; Increased activity of complex I & IV; Ameliorated short-term memory impairment.	<a href="#">[2]</a>
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Table 2: Summary of Early Phase Clinical Trials

Study Phase	Patient Population	Dosage Regimens	Duration	Key Quantitative Outcomes	Reference
Phase 1B	Major Depressive Disorder (n=24)	40 mg q.d., b.i.d., or t.i.d.	28 days	Statistically significant improvement on Symptoms of Depression Questionnaire (SDQ) (p=0.02, effect size=0.90) and Cognitive and Physical Functioning Questionnaire (CPFQ) (p=0.01, effect size=0.94); Increased qEEG wave patterns in hippocampus region (p<0.02).	<a href="#">[9]</a> <a href="#">[12]</a>
Phase 2	Major Depressive Disorder (n=220)	40 mg/day or 80 mg/day	12 weeks	40 mg dose showed significant reduction in SDQ (p=0.04) and CPFQ (p=0.03) scores vs. placebo; 40	<a href="#">[13]</a> <a href="#">[14]</a>

mg dose  
showed  
advantages  
on some  
CogScreen  
cognitive  
measures (p  
values  
between  
0.002 and  
0.048).

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## Experimental Protocols

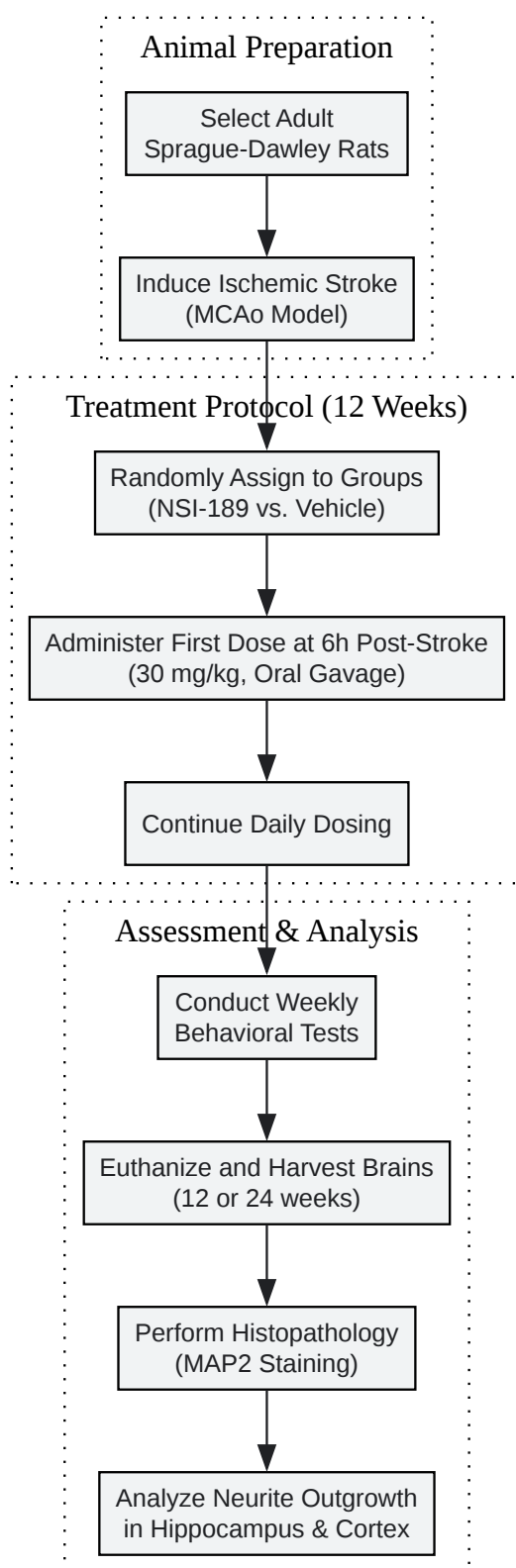
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols derived from published studies.

This protocol is based on the study investigating NSI-189's effects on functional and structural recovery after stroke in rats.[\[1\]](#)

- Animal Model: Adult male Sprague–Dawley rats are used.
- Stroke Induction: Ischemic stroke is induced via middle cerebral artery occlusion (MCAo).
- Group Allocation: Post-MCAo, animals are randomly assigned to a vehicle control group or an NSI-189 treatment group.
- Drug Preparation and Administration:
  - Test Article: NSI-189 Phosphate (Mol. Wt. 464.50).
  - Vehicle: 0.03N HCl in deionized water.
  - Dose: 30 mg/kg, based on the weight of the active pharmaceutical ingredient (API) base.
  - Administration: Oral gavage. The first dose is administered 6 hours after stroke induction, followed by daily administration for 12 weeks.



- Behavioral Assessments: Motor and neurological deficits are assessed at baseline and various time points post-stroke (e.g., weekly for 12 weeks, and up to 24 weeks).
- Histopathological Analysis:
  - At the end of the study period (12 or 24 weeks), animals are euthanized and brains are harvested.
  - Immunohistochemistry is performed on brain sections to assess neurite outgrowth using Microtubule-Associated Protein 2 (MAP2) as a marker.
  - Analysis focuses on the hippocampus and peri-infarct cortex.

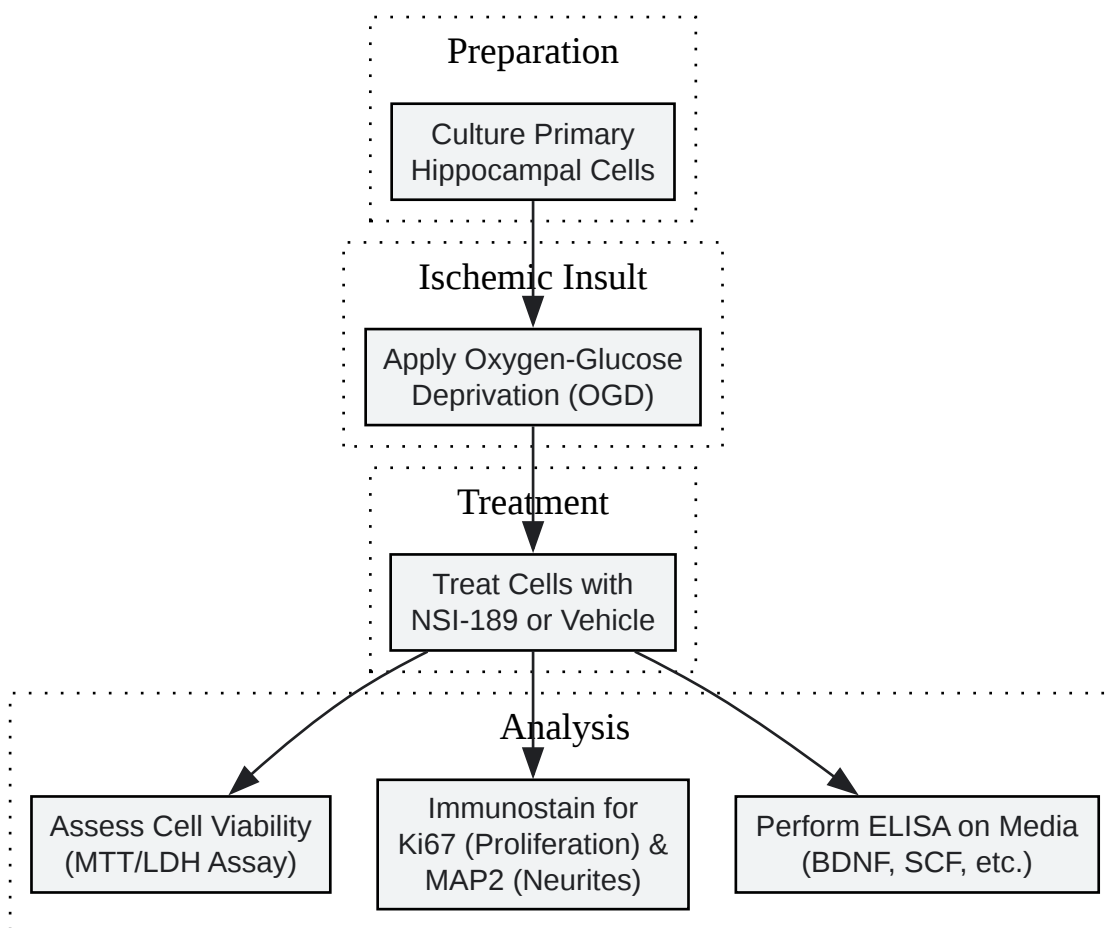


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**Caption:** Workflow for NSI-189 study in a rat stroke model.

This protocol examines the neuroprotective and neurogenic effects of NSI-189 on cultured hippocampal cells, as described in studies of ischemia.[\[1\]](#)[\[11\]](#)

- Cell Culture: Primary hippocampal cells are cultured from embryonic rats (e.g., gestation day 16). The culture will contain a mix of neurons and astrocytes.
- Oxygen-Glucose Deprivation (OGD):
  - To simulate ischemic conditions, cell cultures are washed and placed in a glucose-free medium.
  - Cultures are then transferred to a hypoxic chamber (e.g., with 95% N<sub>2</sub> and 5% CO<sub>2</sub>) for a specified duration to induce cell death processes.
- NSI-189 Treatment:
  - NSI-189 is added to the culture medium at the desired concentration.
  - Treatment can be applied before, during, or after the OGD insult to assess protective or restorative effects.
- Assessment of Neurogenesis and Cell Viability:
  - Cell Viability: Assessed using standard assays (e.g., MTT or LDH assay).
  - Cell Proliferation: Immunocytochemistry for Ki67 is used to identify proliferating cells.
  - Neuronal Differentiation/Outgrowth: Immunocytochemistry for MAP2 is used to assess neuronal structure and density.
- Analysis of Neurotrophic Factors:
  - Conditioned media from the cell cultures are collected.
  - Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the levels of secreted neurotrophic factors such as BDNF, SCF, VEGF, and GDNF.



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